molecular formula C35H48N4O5 B1410518 tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate CAS No. 1700663-42-8

tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate

Cat. No. B1410518
M. Wt: 604.8 g/mol
InChI Key: OSBKEDOAZUPHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would include the compound’s systematic name, its common name if it has one, and its structural formula.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products they yield.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Hydrogen-Bonding Patterns in Substituted Compounds

  • Research on compounds like 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole has shown that they can form hydrogen-bonded chains and aggregates, which could be significant in understanding molecular interactions and crystallography (Abonía et al., 2007).
  • Such compounds are linked into complex structures like chains and sheets through hydrogen bonds, indicating potential applications in material science and molecular engineering (López et al., 2010).

Synthesis and Applications in Medicinal Chemistry

  • Compounds with similar structures have been used in the synthesis of various pharmaceuticals. For instance, related compounds have been utilized in the synthesis of orally active CCR5 antagonists, indicating potential applications in drug development (Ikemoto et al., 2005).
  • These compounds also have relevance in the development of antimitotic agents, which are crucial in cancer research (Temple & Rener, 1992).

Role as Intermediates in Chemical Synthesis

  • The mentioned compound and its analogs often serve as important intermediates in chemical synthesis. For example, tert-butyl derivatives have been used in the synthesis of mTOR targeted PROTAC molecules, highlighting their importance in complex organic syntheses (Zhang et al., 2022).

Applications in Polymer and Materials Science

  • Similar chemical structures have found applications in polymer science, such as in the synthesis of copolymers using CO2 and cyclohexene oxide (Matiwane et al., 2020). This suggests potential use in sustainable materials and green chemistry.

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity or flammability.


Future Directions

This would involve a discussion of potential future research directions involving the compound.


properties

IUPAC Name

tert-butyl N-methyl-N-[2-[methyl-[[1-(oxan-2-yl)-3-[4-(3-phenylmethoxycyclobutyl)oxyphenyl]pyrazol-4-yl]methyl]amino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48N4O5/c1-35(2,3)44-34(40)38(5)19-18-37(4)23-28-24-39(32-13-9-10-20-41-32)36-33(28)27-14-16-29(17-15-27)43-31-21-30(22-31)42-25-26-11-7-6-8-12-26/h6-8,11-12,14-17,24,30-32H,9-10,13,18-23,25H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBKEDOAZUPHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCN(C)CC1=CN(N=C1C2=CC=C(C=C2)OC3CC(C3)OCC4=CC=CC=C4)C5CCCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-(((3-(4-((1r,3r)-3-(benzyloxy)cyclobutoxy)phenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)methyl)(methyl)amino)ethyl(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.